2-Benzoyl-4-nitrobenzoic acid

Descripción

Nomenclature and Structural Context within Aromatic Carboxylic Acids

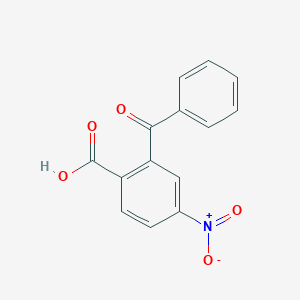

2-Benzoyl-4-nitrobenzoic acid, identified by the CAS Number 2158-91-0, possesses a molecular formula of C14H9NO5. chemical-suppliers.eu Its structure is characterized by a benzoic acid core substituted with a benzoyl group at the second position and a nitro group at the fourth position. chemical-suppliers.eu This arrangement of functional groups—a carboxylic acid, a ketone, and a nitro group—on a benzene ring system places it within the class of polyfunctional aromatic carboxylic acids.

The IUPAC name for this compound is this compound. It is also known by synonyms such as 4-Nitro-2-benzoylbenzoic acid. chemical-suppliers.eu The presence of both an electron-withdrawing nitro group and a bulky benzoyl group ortho to the carboxylic acid function influences its chemical properties and reactivity. Aromatic carboxylic acids, like benzoic acid, are fundamental structures in organic chemistry, known for their acidic properties and as precursors in the synthesis of numerous other compounds. ebi.ac.uk The addition of substituents like the nitro and benzoyl groups modifies the electronic and steric environment of the benzoic acid moiety, leading to specific reactivity patterns that are of interest to researchers.

Below is a table summarizing the key identifiers and properties of this compound:

| Property | Value | Reference |

| CAS Number | 2158-91-0 | chemical-suppliers.eu |

| Molecular Formula | C14H9NO5 | chemical-suppliers.euscbt.com |

| Molecular Weight | 271.23 g/mol | |

| Melting Point | 156-158°C | chemsrc.com |

| Boiling Point (Predicted) | 517.0 ± 45.0 °C | |

| Density (Predicted) | 1.413 ± 0.06 g/cm3 |

Overview of Research Significance and Academic Relevance

The academic relevance of this compound stems from its role as a versatile building block in organic synthesis. Its trifunctional nature allows for a range of chemical transformations, making it a valuable intermediate in the preparation of more complex molecules.

Research has demonstrated the utility of related nitrobenzoic acid derivatives in various applications. For instance, derivatives of 4-nitrobenzoic acid have been investigated for their potential antimicrobial and anticancer properties. Studies on similar compounds, such as 2-chloro-4-nitrobenzoic acid, have highlighted their role in crystal engineering and the formation of molecular salts with potential applications in materials science and pharmaceuticals. acs.orgresearchgate.net The investigation of such compounds contributes to a deeper understanding of intermolecular interactions, including hydrogen and halogen bonding, which are crucial in the design of new materials with specific properties. acs.orgresearchgate.net

Furthermore, the synthesis of derivatives from substituted benzoic acids is a common strategy in the development of new chemical entities. For example, 2-methyl-4-nitrobenzoic acid, a structurally similar compound, is used as a reagent in the synthesis of kinase inhibitors for potential therapeutic applications. chemicalbook.com The synthetic routes to these types of molecules often involve the selective modification of the functional groups present, a process for which this compound is well-suited. The study of its reactivity and potential applications continues to be an active area of chemical research.

Propiedades

IUPAC Name |

2-benzoyl-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO5/c16-13(9-4-2-1-3-5-9)12-8-10(15(19)20)6-7-11(12)14(17)18/h1-8H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZDQOKBFBUAJPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357867 | |

| Record name | 2-benzoyl-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2158-91-0 | |

| Record name | 2-benzoyl-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2-benzoyl-4-nitrobenzoic Acid

Direct Synthesis Approaches

Direct synthesis aims to construct the target molecule in a single key step from readily available starting materials. For 2-Benzoyl-4-nitrobenzoic acid, the most prominent direct method is the Friedel-Crafts acylation.

Friedel-Crafts Acylation of Phthalic Anhydride Derivatives

The Friedel-Crafts acylation is a classic method for attaching an acyl group to an aromatic ring. sigmaaldrich.combyjus.com This electrophilic aromatic substitution reaction typically employs an acyl chloride or anhydride and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.combyjus.com The reaction proceeds through the formation of a resonance-stabilized acylium ion, which then acts as the electrophile. masterorganicchemistry.comyoutube.com

The direct synthesis of this compound can be achieved by the Friedel-Crafts acylation of 4-nitrophthalic anhydride with benzene in the presence of aluminum chloride. archive.org In this reaction, the electrophilic acylium ion, generated from the anhydride and Lewis acid, attacks the benzene ring. Due to the asymmetry of the 4-nitrophthalic anhydride, the acylation can occur at two different carbonyl groups, leading to the formation of two possible isomeric products: this compound and 2-benzoyl-5-nitrobenzoic acid. archive.org

The general reaction is as follows: 4-Nitrophthalic Anhydride + Benzene + AlCl₃ → this compound + 2-Benzoyl-5-nitrobenzoic acid archive.org

A significant challenge in the synthesis via Friedel-Crafts acylation of 4-nitrophthalic anhydride is the low yield of the desired products. archive.org Research has shown that reactions using 3-nitro-phthalic anhydride resulted in recovering a substantial amount of the starting material as 3-nitro-phthalic acid, alongside the formation of a black, resinous substance that is insoluble in common solvents. archive.org For example, from 6.5 g of 3-nitro-phthalic anhydride, only 0.7 g of 6-benzoyl-2-nitrobenzoic acid and 0.6 g of 2-benzoyl-3-nitrobenzoic acid were obtained. archive.org

The electron-withdrawing nature of the nitro group on the phthalic anhydride deactivates the molecule, making it less reactive and contributing to poor conversion rates. nih.gov Attempts to force the reaction under different conditions, such as mechanochemical ball milling, have found 4-nitrophthalic anhydride to be largely unreactive. nih.gov Only under harsh conditions, like melting at 200°C, did a sluggish reaction occur, yielding a mixture of regioisomeric products. nih.gov These factors complicate the purification process and make yield optimization a primary challenge in this direct synthetic approach.

Reaction of 4-Nitrophthalic Anhydride with Benzene and Aluminum Chloride

Indirect Synthetic Routes and Precursor Chemistry

Indirect routes involve multi-step syntheses where precursor molecules are first prepared and then converted to the final product. These methods can offer better control over selectivity and yield compared to direct approaches.

Oxidation Reactions in Related Precursor Synthesis (e.g., 2-methyl-4-nitrobenzoic acid from 4-nitro-o-xylene)

The synthesis of precursors is a critical aspect of indirect routes. A relevant example is the preparation of 2-methyl-4-nitrobenzoic acid, which involves the selective oxidation of a methyl group on a nitrated xylene ring. The most common method for synthesizing this precursor is the selective oxidation of 4-nitro-o-xylene. bloomtechz.com This process typically occurs under alkaline conditions at high temperatures and pressures, where the methyl group at the para-position relative to the nitro group is selectively oxidized to a carboxylic acid. bloomtechz.com The strong electron-withdrawing effect of the nitro group enhances the reactivity of this specific methyl group. bloomtechz.com

Alternative methods have been developed to improve yield and utilize milder conditions. One such method employs dilute nitric acid as the oxidant in the presence of a free-radical initiator and a phase-transfer catalyst, which can achieve yields as high as 83.5%. google.com This approach avoids the need for high temperatures and pressures. google.com The oxidation of 4-nitro-o-xylene can, however, lead to byproducts, including 2-methyl-5-nitrobenzoic acid and 4-nitrophthalic acid, the latter resulting from the oxidation of both methyl groups. google.comchemicalbook.com

| Reagents | Conditions | Yield | Source |

| Dilute Nitric Acid, Free Radical Initiator, Phase Transfer Catalyst | Magnetic stirring, heated | 83.5% | google.com |

| Nitric Acid (40%), N-hydroxyphthalimide, CoCl₂·6H₂O, Mn(OAc)₂·4H₂O | Reflux for 12 hours | 72% | chemicalbook.com |

| Sodium Hypochlorite Solution | - | 35.8% | google.com |

Hydrolysis of Ester Precursors (e.g., methylnitrobenzoate to nitrobenzoic acid)

The final step in many indirect syntheses of carboxylic acids is the hydrolysis of an ester precursor. wikipedia.org This conversion of a methylnitrobenzoate to a nitrobenzoic acid can be accomplished through either acidic or basic hydrolysis. quora.com

Base-catalyzed hydrolysis, also known as saponification, is a widely used and often irreversible method. quora.com The reaction involves heating the ester, such as methyl m-nitrobenzoate, with an aqueous solution of a strong base like sodium hydroxide (NaOH). orgsyn.orgmsu.edu This process cleaves the ester bond, forming the sodium salt of the carboxylic acid. Subsequent acidification of the reaction mixture with a strong acid, like hydrochloric acid (HCl), precipitates the desired nitrobenzoic acid. orgsyn.org This method is highly efficient, with reported yields for the conversion of methyl m-nitrobenzoate to m-nitrobenzoic acid being in the range of 90-96%. orgsyn.org The presence of an electron-withdrawing nitro group on the aromatic ring facilitates the nucleophilic attack of the hydroxide ion on the ester's carbonyl carbon, thus increasing the rate of hydrolysis compared to unsubstituted methyl benzoate. oieau.fr

| Reactant | Reagents | Conditions | Yield | Source |

| Methyl m-nitrobenzoate (1 mole) | 1. NaOH (2 moles) in water2. Concentrated HCl | 1. Heat to boiling for 5-10 min2. Cool and pour into acid | 90-96% | orgsyn.org |

Methodological Innovations in Acylation and Carboxylation for Aromatic Systems

The synthesis of complex aromatic compounds such as this compound relies on foundational reactions like acylation and carboxylation. Continuous research in organic synthesis has led to significant methodological innovations for these transformations, aiming to improve efficiency, selectivity, and sustainability. These advancements are critical, especially when dealing with substituted aromatic systems where electronic effects can complicate reactions.

Innovations in Acylation:

The primary method for introducing an acyl group onto an aromatic ring is the Friedel-Crafts acylation. numberanalytics.comchemcess.com This reaction typically involves an acyl halide or anhydride and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). msu.edulibretexts.org The electrophile in this reaction is a resonance-stabilized acylium ion. libretexts.org However, traditional Friedel-Crafts chemistry faces limitations, particularly with aromatic rings that are deactivated by electron-withdrawing groups (EWGs), such as the nitro group (–NO₂) present in the target molecule. numberanalytics.com The nitro group decreases the electron density of the aromatic ring, making it less reactive toward electrophilic substitution. numberanalytics.com

Modern innovations focus on overcoming these limitations:

Development of Novel Catalysts: Research has expanded beyond traditional Lewis acids to include more selective and sustainable alternatives. This allows for acylation reactions under milder conditions and with a broader range of substrates.

Flow Chemistry and Continuous Processing: The application of Friedel-Crafts acylation in continuous flow systems is a significant innovation. numberanalytics.com Flow chemistry provides superior control over reaction parameters like heat and mass transfer, enhancing safety and efficiency. numberanalytics.com

Alternative Acylating Agents: While acyl chlorides are common, research into using other agents like carboxylic acids, esters, or anhydrides is ongoing to improve atom economy and reduce corrosive byproducts. numberanalytics.comchemcess.commsu.edu

Innovations in Carboxylation:

The introduction of a carboxyl group (–COOH) onto an aromatic ring is another key synthetic step. Traditional methods often involve the oxidation of an alkyl side-chain on the benzene ring. For instance, 4-nitrobenzoic acid is commonly prepared by the oxidation of 4-nitrotoluene using strong oxidants like dichromate or potassium permanganate. google.comwikipedia.org These methods, while effective, often require harsh conditions and generate significant chemical waste. google.com

Recent methodological innovations in carboxylation offer greener and more direct routes:

Direct C-H Carboxylation with CO₂: A groundbreaking innovation is the direct carboxylation of aromatic C-H bonds using carbon dioxide (CO₂), an abundant and non-toxic C1 source. nih.gov This approach is challenging but represents an highly attractive route for producing carboxylic acids.

Enzymatic Carboxylation: Biocatalysis has emerged as a powerful tool. UbiD-mediated carboxylation, inspired by the anaerobic microbial degradation of aromatic compounds, allows for the direct functionalization of aromatic compounds via CO₂ fixation under mild conditions. nih.gov Research has shown that the substrate scope of these enzymes can be expanded through rational, structure-guided evolution, unlocking reactivity towards a variety of aromatic compounds. nih.gov

Advanced Oxidation Systems: Innovations in oxidation catalysis aim to replace stoichiometric heavy-metal oxidants with catalytic systems that use cleaner terminal oxidants like hydrogen peroxide or even molecular oxygen. wikipedia.orgasianpubs.org For example, 2-nitro-4-methylsulfonylbenzoic acid has been synthesized by oxidizing the corresponding toluene derivative with hydrogen peroxide in the presence of a CuO/Al₂O₃ catalyst. asianpubs.org

The following table provides a comparative overview of traditional and innovative approaches in acylation and carboxylation relevant to the synthesis of nitro-substituted aromatic acids.

Interactive Data Table: Comparison of Synthetic Methods

| Reaction Type | Method | Reagents/Catalyst | Conditions | Advantages | Limitations |

| Acylation | Traditional Friedel-Crafts | Acyl Chloride, AlCl₃ | Often harsh, requires stoichiometric catalyst | Well-established, versatile | Limited to activated rings, catalyst waste |

| Acylation | Innovative Flow Chemistry | Acyl Chloride, Lewis Acid | Controlled T/P, microreactors | Enhanced safety, high efficiency, easy optimization numberanalytics.com | Requires specialized equipment |

| Carboxylation | Traditional Oxidation | KMnO₄, K₂Cr₂O₇ | High temperature, strong acid/base | High yields for simple substrates google.comwikipedia.org | Harsh conditions, heavy metal waste google.com |

| Carboxylation | Innovative Enzymatic | UbiD Enzyme, CO₂ | Mild, aqueous media | High selectivity, sustainable nih.gov | Limited substrate scope, enzyme stability nih.gov |

Chemical Reactivity and Transformation Pathways of 2-benzoyl-4-nitrobenzoic Acid

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group in 2-benzoyl-4-nitrobenzoic acid is a primary site for chemical modification, enabling the synthesis of various derivatives.

Esterification Reactions

Esterification of nitrobenzoic acids can be achieved through several methods. A common approach involves the reaction with an alcohol in the presence of an acid catalyst. google.comgoogle.com For instance, the direct esterification of a nitrobenzoic acid with glycerol can be accomplished by heating the mixture in the presence of a soluble acid catalyst like sulfuric acid and an entraining liquid such as toluene to remove the water formed during the reaction. google.com

Another method for esterification involves the use of triphenylphosphine dihalides (Ph3PX2, where X = Br or I) in the presence of a base like N,N-dimethylaminopyridine (DMAP). chem-soc.si This reaction proceeds efficiently at room temperature in a solvent such as dichloromethane. chem-soc.siresearchgate.net The choice of base and solvent can significantly impact the reaction's success, with DMAP and dichloromethane often providing the best results. chem-soc.siresearchgate.net The Yamaguchi esterification, which utilizes 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride followed by reaction with an alcohol in the presence of DMAP, offers a mild route to highly functionalized esters. organic-chemistry.org

The following table summarizes the esterification of 4-nitrobenzoic acid with n-butanol using different bases, highlighting the effectiveness of DMAP. chem-soc.si

| Base | Time (min) | Yield (%) with Ph3PBr2 | Yield (%) with Ph3PI2 |

| Triethylamine | 30 | 40 | 45 |

| Pyridine | 30 | 30 | 35 |

| DMAP | 2 | 99 | 95 |

| DBU | 30 | N.R. | N.R. |

| K2CO3 | 30 | N.R. | N.R. |

| N.R. = No Reaction | |||

| Source: chem-soc.si |

Acyl Halide Formation (e.g., 2-nitrobenzoyl chloride, 4-nitrobenzoyl chloride)

The conversion of the carboxylic acid group to an acyl halide, such as 2-nitrobenzoyl chloride or 4-nitrobenzoyl chloride, is a crucial step for synthesizing other derivatives like amides and esters. chemcess.comtandfonline.com Thionyl chloride (SOCl2) is a common reagent for this transformation. tandfonline.com For example, 4-nitrobenzoyl chloride can be prepared by refluxing 4-nitrobenzoic acid with thionyl chloride. tandfonline.com Similarly, 2-nitrobenzoic acid can be converted to 2-nitrobenzoyl chloride using chlorinating agents. chemcess.com Phosphorus pentachloride (PCl5) is another effective reagent for this conversion, particularly for aromatic acids with electron-withdrawing substituents. tandfonline.comorgsyn.org

The formation of 2-methyl-4-nitrobenzoyl chloride from 2-methyl-4-nitrobenzoic acid can be achieved using either thionyl chloride or oxalyl chloride, often with a dimethylformamide (DMF) catalyst to enhance the reaction rate.

| Parameter | Thionyl Chloride Method | Oxalyl Chloride Method |

| Reagent Cost | Moderate | Higher |

| Reaction Temperature | 70–110°C (reflux) | Room temp to reflux |

| Reaction Time | 2–4 hours | 1–3 hours |

| Catalyst | DMF (optional) | DMF (optional) |

| By-products | SO2, HCl gases | CO, CO2, HCl gases |

| Source: |

Decarboxylation Mechanisms

Decarboxylation, the removal of the carboxyl group, can occur under specific conditions. For 2-nitrobenzoic acid, decarboxylation to form nitrobenzene occurs at temperatures above 180°C. chemcess.com In contrast, 4-nitrobenzoic acid undergoes decarboxylation at temperatures exceeding 240°C. chemcess.com

Radical-induced decarboxylation offers an alternative pathway. A study demonstrated the protodecarboxylation of 2-nitrobenzoic acid in 84% yield using silver acetate (AgOAc) and potassium persulfate (K2S2O8) in acetonitrile at 100°C. rsc.org Heterogeneous silver catalysts supported on materials like γ-Al2O3 have also been shown to be effective for the protodecarboxylation of aromatic carboxylic acids, including 2-nitrobenzoic acid. rsc.org

Reactions of the Nitro Group

The nitro group of this compound is also susceptible to chemical transformations, most notably reduction to an amino group.

Reductive Transformations to Amino Analogues

The reduction of the nitro group to an amino group is a fundamental transformation in aromatic chemistry. masterorganicchemistry.com This can be achieved using various reducing agents. A common method involves the use of metals like iron, tin, or zinc in the presence of an acid such as hydrochloric acid. masterorganicchemistry.com For example, 2-nitrobenzoic acid can be reduced to anthranilic acid. chemcess.com A facile system for this reduction uses zinc dust and hydrazine hydrate in methanol at room temperature, which has been shown to be effective for a variety of nitro compounds, including o-nitrobenzoic acid, with high yields. niscpr.res.in Another effective method is catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source like formic acid. niscpr.res.in

The following table shows the reduction of various nitrobenzoic acids to their corresponding aminobenzoic acids using zinc and hydrazine hydrate. niscpr.res.in

| Nitro Compound | Reaction Time (min) | Product | Yield (%) |

| o-Nitrobenzoic acid | 8 | o-Aminobenzoic acid | 92 |

| m-Nitrobenzoic acid | 6 | m-Aminobenzoic acid | 94 |

| p-Nitrobenzoic acid | 4 | p-Aminobenzoic acid | 85 |

| Source: niscpr.res.in |

Reactivity of the Aromatic System

The reactivity of the aromatic system in this compound is significantly influenced by the electronic properties of its substituents: the benzoyl group and the nitro group. Both are electron-withdrawing groups, which deactivate the benzene ring towards electrophilic attack. libretexts.orgvaia.com

The presence of the electron-withdrawing nitro (–NO₂) and benzoyl (a type of carbonyl, –C=O) groups on the aromatic ring of this compound has a profound deactivating effect on its reactivity towards electrophilic aromatic substitution. libretexts.orglibretexts.orgmsu.edu These groups decrease the electron density of the benzene ring, making it less attractive to electrophiles. vaia.com Specifically, a nitro substituent can decrease the ring's reactivity by a factor of roughly a million compared to benzene. libretexts.orgmsu.edu

The deactivation occurs through two primary mechanisms:

Inductive Effect: The nitrogen and oxygen atoms in the nitro group and the oxygen atom in the benzoyl group are highly electronegative. They pull electron density away from the aromatic ring through the sigma bonds. vaia.com

Resonance Effect: Both the nitro and carbonyl groups withdraw electrons from the aromatic ring via resonance. The π electrons from the ring are delocalized onto the substituent, creating a positive charge within the ring system. libretexts.org

Due to these effects, forcing an electrophilic substitution to occur on this deactivated ring would require harsh reaction conditions. The substitution would predominantly occur at the meta position relative to both the nitro and benzoyl groups. libretexts.orgdocbrown.info This is because the deactivating effect is most pronounced at the ortho and para positions, making the meta position the least deactivated and therefore the most likely site for electrophilic attack. libretexts.org

The carbonyl carbon of the benzoyl group in this compound is highly electrophilic. This is due to the electron-withdrawing nature of the attached phenyl ring, which is further deactivated by the nitro group, and the inherent polarity of the carbon-oxygen double bond. uomustansiriyah.edu.iq This electrophilicity makes it a prime target for nucleophilic acyl substitution reactions.

The general mechanism for nucleophilic acyl substitution proceeds in two key steps:

Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group and forming a tetrahedral intermediate where the oxygen atom carries a negative charge. pearson.comlibretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl group is reformed by the expulsion of a leaving group. In the context of the acid itself, the leaving group would be part of the molecule, but more commonly, the carboxylic acid is first converted to a more reactive derivative like an acyl chloride. libretexts.orglibretexts.org

For instance, if this compound were converted to its corresponding acyl chloride (2-benzoyl-4-nitrobenzoyl chloride), it would readily react with various nucleophiles. The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, facilitating the attack by nucleophiles. The chloride ion is an excellent leaving group, making the substitution reaction favorable. pearson.com

The reaction can be catalyzed by either acid or base. byjus.com

Under basic conditions , the nucleophile attacks the carbonyl carbon directly to form a tetrahedral alkoxide intermediate, which then expels the leaving group. byjus.commasterorganicchemistry.com

Under acidic conditions , the carbonyl oxygen is first protonated. This protonation makes the carbonyl carbon even more electrophilic and susceptible to attack by a weak nucleophile. byjus.com

Considerations for Electrophilic Aromatic Substitution

Derivatization for Advanced Chemical Synthesis and Functionalization

The presence of both a carboxylic acid and a benzophenone moiety allows for diverse derivatization of this compound, making it a valuable intermediate in advanced chemical synthesis.

The carboxylic acid group is a key site for functionalization. It can be readily converted into a variety of derivatives through nucleophilic acyl substitution reactions. Common derivatizations include:

Esterification: Reaction with alcohols in the presence of an acid catalyst produces esters. For instance, reacting this compound with an alcohol like glycerol or methanol, typically with an acid catalyst and conditions to remove water, yields the corresponding ester. docbrown.infogoogle.com A direct synthesis of esters from carboxylic acids and alcohols can also be achieved using reagents like diethyl chlorophosphate in pyridine. researchgate.net

Amide Formation: The carboxylic acid can be converted to an amide by first activating it, for example, by forming the acyl chloride, and then reacting it with an amine. orgsyn.orgrsc.org Direct conversion of carboxylic acids to amides is also possible using specific reagents. researchgate.netresearchgate.net

Acyl Halide Synthesis: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into the more reactive acyl chloride. orgsyn.org This acyl chloride is a key intermediate for synthesizing esters, amides, and other derivatives under mild conditions. libretexts.orgresearchgate.net

The nitro group also offers a pathway for functionalization, primarily through reduction. The nitro group can be reduced to an amino group (–NH₂) using various reducing agents, such as iron powder in the presence of acid or through catalytic hydrogenation. This transformation introduces a nucleophilic site on the aromatic ring, opening up possibilities for further reactions, such as the synthesis of quinazolinones. researchgate.net

The combination of these reactive sites allows for the synthesis of complex, highly functionalized molecules. For example, the carboxylic acid can be converted to an amide, followed by reductive cyclization involving the nitro group to form heterocyclic structures like 2-arylindole-4-carboxylic amides. orgsyn.org

Interactive Data Table: Derivatization Reactions of this compound

| Functional Group | Reagent(s) | Product Type | Significance |

| Carboxylic Acid | Alcohol, Acid Catalyst | Ester | Creates ester derivatives for various applications. google.com |

| Carboxylic Acid | Thionyl Chloride (SOCl₂) | Acyl Chloride | Forms a highly reactive intermediate for further synthesis. orgsyn.org |

| Acyl Chloride (from acid) | Amine | Amide | Synthesizes amides, which are important in many chemical and biological contexts. rsc.org |

| Nitro Group | Fe/HCl or Catalytic H₂ | Amine | Introduces a nucleophilic amino group for further functionalization. |

Advanced Spectroscopic Characterization and Analytical Techniques for 2-benzoyl-4-nitrobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

Proton (¹H) NMR Spectral Analysis

Proton NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. Analysis of a ¹H NMR spectrum for 2-Benzoyl-4-nitrobenzoic acid would involve identifying the chemical shifts (δ) for the aromatic protons on both the benzoyl and the nitrobenzoic acid rings, as well as the carboxylic acid proton. The integration of these signals would confirm the number of protons in each environment, and the splitting patterns (coupling constants, J) would reveal adjacent proton relationships, confirming their positions on the aromatic rings.

A data table for ¹H NMR spectral analysis would typically be presented here, detailing chemical shifts, integration values, and coupling constants for each proton.

Carbon-13 (¹³C) NMR Spectral Analysis

Carbon-13 NMR spectroscopy identifies all unique carbon atoms in a molecule, including those in functional groups like carbonyls (C=O) and carboxylic acids (COOH). For this compound, a ¹³C NMR spectrum would show distinct signals for the carboxylic acid carbon, the benzoyl carbonyl carbon, and the twelve aromatic carbons. The chemical shifts of these carbons are indicative of their electronic environment, influenced by the electron-withdrawing nitro and benzoyl groups.

A data table for ¹³C NMR spectral analysis would be included here, listing the chemical shifts for each unique carbon atom in the structure.

Vibrational Spectroscopy Studies

Vibrational spectroscopy techniques, such as FT-IR, probe the vibrational modes of molecules, providing a characteristic "fingerprint" based on the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavenumber. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for several key functional groups:

A broad O-H stretching band for the carboxylic acid group.

A sharp C=O stretching band for the carboxylic acid.

Another C=O stretching band for the benzoyl ketone group.

Asymmetric and symmetric stretching bands for the nitro (NO₂) group.

C-H and C=C stretching bands associated with the aromatic rings.

A data table of characteristic FT-IR absorption bands and their corresponding vibrational modes would be presented in this section.

Surface-Enhanced Raman Spectroscopy (SERS) and Surface-Enhanced Infrared Absorption (SEIRA) Studies

SERS and SEIRA are highly sensitive techniques that enhance the vibrational signals of molecules adsorbed onto nanostructured metal surfaces (typically gold or silver). These methods are valuable for studying surface chemistry and detecting trace amounts of analytes. Research in this area for this compound would involve analyzing its interaction with these metal surfaces and observing which vibrational modes are most significantly enhanced, providing insights into the molecule's orientation and binding mechanism. No specific SERS or SEIRA studies for this compound were found during the literature search.

Mass Spectrometric Investigations for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation patterns. An investigation of this compound would confirm its molecular weight of 271.22 g/mol . scbt.com Under ionization, the molecule would break apart in a predictable manner. Analysis of these fragments helps to confirm the connectivity of the benzoyl, nitro, and carboxylic acid functional groups.

A data table detailing the mass-to-charge ratio (m/z) of the molecular ion and significant fragment ions, along with their proposed structures, would be included here.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.comjmchemsci.com While it is a primary method for detecting volatile impurities, its direct application to this compound presents challenges. Due to the high polarity and low volatility of carboxylic acids, direct analysis by GC is often impractical. researchgate.net

To overcome this limitation, derivatization is typically required. researchgate.net This process involves chemically modifying the analyte to increase its volatility. For carboxylic acids, common derivatization techniques include silylation or alkylation, which convert the polar carboxyl group into a less polar and more volatile ester or silyl ester. researchgate.net Once derivatized, the compound can be analyzed by GC-MS to identify and quantify any volatile or semi-volatile impurities that may be present from the synthesis process.

Table 1: GC-MS Analysis Considerations for this compound

| Parameter | Consideration | Rationale |

| Sample Preparation | Derivatization (e.g., silylation) | To increase the volatility of the polar carboxylic acid for gas-phase analysis. researchgate.net |

| Separation | Capillary GC column | Provides high-resolution separation of derivatized analyte from volatile impurities. jmchemsci.com |

| Detection | Mass Spectrometry (MS) | Provides structural information for compound identification and confirmation. jmchemsci.com |

| Application | Impurity Profiling | Primarily used to detect and identify volatile organic impurities. |

Electrospray Ionization-Mass Spectrometry (ESI-MS)

Electrospray Ionization-Mass Spectrometry (ESI-MS) is highly suitable for the analysis of polar, non-volatile molecules like this compound. nih.gov This technique generates ions from a solution, making it compatible with liquid chromatography (LC-MS). For nitroaromatic carboxylic acids, analysis is typically performed in the negative ion mode. nih.gov

In the ESI source, the carboxylic acid group readily deprotonates to form a molecular anion [M-H]⁻. nih.gov The position of the nitro and benzoyl groups on the aromatic ring significantly influences the fragmentation pattern observed during tandem mass spectrometry (MS/MS). nih.gov Common fragmentation pathways for nitrobenzoic acids include decarboxylation (loss of CO₂) and the loss of nitro groups (NO₂). nih.gov These characteristic fragmentation patterns are crucial for structural confirmation and for developing specific detection methods in complex matrices.

Table 2: Expected ESI-MS Fragmentation of this compound

| Ion | Description | Fragmentation Pathway |

| [M-H]⁻ | Deprotonated molecule | Primary ion observed in negative ESI mode. nih.gov |

| [M-H-CO₂]⁻ | Decarboxylated ion | Loss of the carboxylic acid group as carbon dioxide. nih.gov |

| [M-H-NO₂]⁻ | Denitrated ion | Loss of the nitro group. nih.gov |

| [M-H-CO₂-NO]⁻ | Further fragmentation | Subsequent loss of nitric oxide from the decarboxylated ion. nih.gov |

Chromatographic Separations and Purity Assessment

Chromatographic techniques are indispensable for separating this compound from reactants, byproducts, and degradation products, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of this compound. Reverse-phase HPLC (RP-HPLC) is the most common modality used for this purpose. sielc.com

A typical RP-HPLC method involves an octadecylsilane (C18) stationary phase, which is non-polar. researchgate.netnih.gov The mobile phase is a polar solvent mixture, commonly consisting of acetonitrile or methanol and water. sielc.comresearchgate.net The pH of the mobile phase is often adjusted with an acid, such as formic acid or phosphoric acid, to ensure that the carboxylic acid group is in a consistent protonation state, leading to sharp and symmetrical peaks. sielc.comresearchgate.netnih.gov Detection is usually accomplished with a UV detector, as the aromatic rings and nitro group provide strong chromophores. researchgate.netoup.com This method allows for the separation of the main compound from structurally similar impurities, and its purity can be quantified by measuring the relative peak area. google.com

Table 3: Exemplary HPLC Method Parameters for Nitroaromatic Acid Analysis

| Parameter | Condition | Reference |

| Column | Octadecylsilane (C18) | researchgate.netnih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with acid (e.g., formic acid) | sielc.comresearchgate.net |

| Flow Rate | ~0.7-1.0 mL/min | researchgate.net |

| Detection | UV (e.g., at 271 nm) | researchgate.netnih.gov |

| Temperature | Controlled (e.g., 30°C) | nih.gov |

| Application | Purity assessment, quantification, stability studies | nih.govoup.com |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions in real-time. chemistryhall.com In the synthesis of this compound, TLC can be used to track the consumption of the starting materials and the appearance of the desired product. chemistryhall.comuct.ac.za

The separation on a TLC plate is based on the differential partitioning of compounds between the stationary phase (typically polar silica gel) and the mobile phase (a less polar organic solvent mixture). uct.ac.zaumich.edu A small spot of the reaction mixture is applied to the baseline of the plate, which is then placed in a chamber containing the mobile phase. libretexts.org As the solvent moves up the plate by capillary action, compounds separate based on their polarity; less polar compounds travel further up the plate (higher Retention Factor, Rf), while more polar compounds remain closer to the baseline (lower Rf). chemistryhall.comlibretexts.org The separated spots are typically visualized under UV light. umich.edu By comparing the spots of the reaction mixture to those of the starting materials and the purified product, a chemist can determine when the reaction is complete.

Table 4: Hypothetical TLC Monitoring of a Synthesis Reaction

| Compound | Polarity | Expected Rf Value | TLC Observation |

| Starting Material A | Less Polar | High | Spot near the solvent front at the start; diminishes over time. chemistryhall.com |

| Starting Material B | More Polar | Low | Spot near the baseline at the start; diminishes over time. chemistryhall.com |

| This compound (Product) | Intermediate | Intermediate | New spot appears between starting material spots; intensity increases over time. chemistryhall.com |

Crystallographic and Supramolecular Chemistry of 2-benzoyl-4-nitrobenzoic Acid

Single-Crystal X-ray Diffraction Analysis

While the precise molecular conformation and crystal packing of 2-benzoyl-4-nitrobenzoic acid remain undetermined, studies on analogous compounds, such as 2-chloro-4-nitrobenzoic acid and various other nitrobenzoic acid derivatives, provide valuable insights into the likely structural arrangements.

The packing arrangements in related nitrobenzoic acids often feature the formation of one-dimensional tapes or two- and three-dimensional networks through various intermolecular interactions. iucr.orgbiokeanos.com For example, in the crystal structure of a salt of 2-chloro-4-nitrobenzoic acid with 2-aminobenzoic acid, the molecules assemble into a linear one-dimensional tape. wikipedia.org

Polymorphism, the ability of a compound to exist in more than one crystal form, is a known phenomenon in substituted benzoic acids. While no polymorphic forms of this compound have been documented, related compounds exhibit this behavior. For instance, studies on a series of nitrobenzoic acids have shown how subtle changes in substitution can lead to different crystal packing and, potentially, polymorphism. biokeanos.com The solid-state behavior of these compounds is heavily influenced by the interplay of strong and weak intermolecular interactions, which can be systematically adjusted by altering the substituents. biokeanos.com

Determination of Molecular Conformation and Packing Arrangements

Hirshfeld Surface Analysis for Quantitative Interaction Mapping

Information not available in the surveyed literature.

Principles of Crystal Engineering Applied to its Derivatives and Analogues

Information not available in the surveyed literature.

Computational Chemistry Approaches for Understanding 2-benzoyl-4-nitrobenzoic Acid

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, balancing accuracy with computational cost. It is widely used to study the electronic properties of molecules. DFT calculations model the electronic structure of a molecule based on its electron density, providing a robust framework for predicting a wide range of chemical properties. For derivatives of nitrobenzoic acid, DFT methods like B3LYP are frequently employed to analyze structure, reactivity, and intermolecular forces. buketov.edu.kzresearchgate.net

Understanding the electronic structure and charge distribution is fundamental to predicting a molecule's behavior. DFT calculations can map the electron density surface of 2-benzoyl-4-nitrobenzoic acid, revealing how charge is distributed across the molecule. researchgate.net This is often achieved through population analysis methods like Natural Bond Orbital (NBO) analysis.

The distribution of charges is critical as it identifies the electrophilic (electron-poor) and nucleophilic (electron-rich) sites within the molecule. For this compound, the electron-withdrawing nature of the nitro (NO₂) group and the carbonyl groups (in both the benzoyl and carboxylic acid moieties) significantly influences the charge distribution on the aromatic rings. DFT simulations can precisely quantify the partial charges on each atom, which is essential for understanding its reactivity and intermolecular interactions. researchgate.net While specific DFT studies on the charge distribution of this compound are not prevalent in public literature, analysis on related substituted nitrobenzoic acids shows that the oxygen and nitrogen atoms carry significant negative charges, while the hydrogen atom of the carboxylic acid is positively charged, predisposing the molecule to form strong hydrogen bonds. buketov.edu.kz

DFT is a powerful tool for predicting chemical reactivity and mapping out the pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can determine the activation barriers and thermodynamics of a proposed reaction mechanism. researchgate.net

A key reaction for this compound is nucleophilic acyl substitution at the carboxylic acid group. Computational studies on the esterification of p-nitrobenzoic acid, for instance, have used DFT to compare different reaction channels. researchgate.net Such studies calculate the energy profile for each step, identifying the transition state structures and their corresponding energy barriers. This allows researchers to predict the most favorable reaction pathway. For example, a study on the direct esterification of p-nitrobenzoic acid with n-butanol demonstrated that the presence of a coupling agent like diethyl chlorophosphate significantly lowers the reaction's energy barrier, confirming its catalytic role. researchgate.net Similar computational approaches can be applied to predict the reactivity of this compound in various synthetic transformations.

Frontier Molecular Orbital (FMO) theory simplifies the concept of reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). libretexts.orgajchem-a.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's kinetic stability and chemical reactivity. dergipark.org.tr A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. researchgate.net For a molecule like this compound, DFT calculations can determine the energies of these orbitals and visualize their spatial distribution. In related nitrobenzoyl compounds, the HOMO is often located on the phenyl rings, while the LUMO can be centered around the electron-withdrawing nitro group and benzoyl moiety, indicating the sites most involved in electron transfer processes. researchgate.net

Table 1: Conceptual Frontier Molecular Orbital Properties This interactive table illustrates the typical data obtained from an FMO analysis.

| Parameter | Description | Implication for Reactivity |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates a better electron donor. |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | A smaller gap suggests higher reactivity and lower kinetic stability. dergipark.org.tr |

| Electronegativity (χ) | Tendency to attract electrons | A higher value indicates a greater ability to attract electrons. ajchem-a.com |

| Chemical Hardness (η) | Resistance to change in electron distribution | A higher value indicates greater stability and lower reactivity. researchgate.net |

Note: Specific energy values for this compound are not available in published literature and would require dedicated DFT calculations.

Chemical reactions are rarely performed in a vacuum; the solvent environment can profoundly impact molecular conformation, stability, and reactivity. jlu.edu.cn Computational models can simulate these effects. The Polarizable Continuum Model (PCM) is a common approach where the solvent is treated as a continuous dielectric medium that polarizes in response to the solute molecule's charge distribution. buketov.edu.kzmdpi.com This method can be combined with DFT to calculate properties in solution. researchgate.net

More explicit models involve including individual solvent molecules in the simulation. Studies on 2-chloro-4-nitrobenzoic acid (a close analog) in various solvents have used a combination of DFT and molecular dynamics to analyze specific solute-solvent interactions, such as hydrogen bonds between the carboxylic acid group and solvent molecules like DMSO or acetonitrile. ucl.ac.uk These simulations reveal how strongly a solvent interacts with the solute, which can inhibit the formation of solute-solute dimers and influence crystallization behavior. ucl.ac.uk

Frontier Molecular Orbital (FMO) Analysis

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

This compound is a flexible molecule due to the rotatable single bonds connecting the phenyl rings and the carboxylic acid group. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are ideal for exploring the molecule's conformational landscape.

MM uses classical force fields to calculate the potential energy of a molecule as a function of its atomic coordinates. This allows for rapid energy minimization to find stable conformers. MD simulations extend this by solving Newton's equations of motion for the atoms over time, providing a dynamic picture of the molecule's flexibility and conformational preferences. acs.org In studies of related substituted benzoic acids, MD simulations have been used to investigate the equilibrium between different conformers in solution and to understand how self-association into dimers is affected by the solvent environment. ucl.ac.uk Such analysis is crucial for understanding how the molecule behaves in solution prior to processes like crystallization or biological interactions. ucl.ac.uk

Quantitative Analysis of Intermolecular Interaction Energies

In the solid state, the properties of a material are governed by the network of intermolecular interactions that hold the molecules together. Computational chemistry allows for the precise quantification of these interactions.

For systems of 2-substituted-4-nitrobenzoic acids, researchers have used DFT calculations to compute the pairwise interaction energies between a central molecule and its neighbors within a crystal lattice. chemrxiv.orgchemrxiv.org This analysis, often performed with software like CrystalExplorer, breaks down the total lattice energy into contributions from specific molecule pairs. chemrxiv.org It can distinguish between strong interactions, like the hydrogen-bond dimers formed by carboxylic acid groups, and weaker interactions, such as those involving the nitro group or C-H bonds. chemrxiv.org For example, in a study on 2-methyl-4-nitrobenzoic acid, the interaction energy between molecules linked by a NO₂∙∙∙H-C contact was calculated to be -16.0 kJ/mol. chemrxiv.org This quantitative data is vital for understanding why molecules pack in a certain way in a crystal and for predicting the likelihood of forming solid solutions with other similar molecules. chemrxiv.orgresearchgate.net

Electrochemical Behavior and Redox Chemistry of 2-benzoyl-4-nitrobenzoic Acid

Cyclic Voltammetry Investigations

Cyclic voltammetry (CV) is a principal technique for probing the electrochemical behavior of 2-benzoyl-4-nitrobenzoic acid. It provides insights into the reduction and oxidation processes of the molecule.

The reduction of nitroaromatic compounds is a complex process that is highly dependent on the reaction medium. researchgate.net In cyclic voltammetry, the nitro group of this compound is typically reduced before the benzoyl group's carbonyl. researchgate.net This is because the nitro group is a stronger electron-withdrawing group, making it more susceptible to reduction.

The general mechanism for the electrochemical reduction of a nitro group in an aqueous medium involves a multi-electron, multi-proton process. researchgate.net Initially, the nitro group (R-NO₂) is reduced to a nitroso derivative (R-NO), which is then further reduced to a hydroxylamine (R-NHOH). researchgate.net This hydroxylamine can be subsequently reduced to an amine (R-NH₂). researchgate.net The reduction of the nitro group often appears as an irreversible peak in the initial scan of a cyclic voltammogram. researchgate.net Upon the reverse scan, an oxidation peak corresponding to the conversion of the hydroxylamine back to the nitroso derivative may be observed, sometimes forming a quasi-reversible redox couple. researchgate.net

The carbonyl group of the benzoyl moiety is also electrochemically active and can undergo reduction. This process typically occurs at more negative potentials compared to the nitro group reduction. researchgate.net The reduction of the benzoyl carbonyl is often a quasi-reversible one-electron process. researchgate.net

The exact redox potentials for both the nitro and benzoyl groups in this compound can be influenced by several factors, as detailed in the following section. For comparison, in related nitroaromatic compounds, the reduction potential of the nitro group can be significantly affected by the presence of other substituents. For instance, electron-donating groups lower the electron deficiency of the molecule, making the reduction of the nitro group require a more negative potential. annualreviews.org

Table 1: General Redox Behavior of Functional Groups

| Functional Group | Typical Redox Process | General Potential Range (vs. Ag/AgCl) | Reversibility |

|---|---|---|---|

| **Nitro Group (Ar-NO₂) ** | Reduction to Hydroxylamine (Ar-NHOH) | Less Negative | Often Irreversible |

| Benzoyl Group (Ar-CO-Ph) | Reduction to Radical Anion | More Negative | Quasi-reversible |

Note: The specific potential values are highly dependent on experimental conditions.

The electrochemical response of this compound in cyclic voltammetry is significantly influenced by various experimental parameters.

Scan Rate: The scan rate affects the peak currents and, in some cases, the peak potentials. For diffusion-controlled processes, the peak current is proportional to the square root of the scan rate. Deviations from this relationship can indicate adsorption or coupled chemical reactions. Increasing the scan rate can also affect the reversibility of the redox processes. abechem.com

pH: The pH of the electrolyte solution has a profound effect on the redox potentials of both the nitro and benzoyl groups, as their reduction often involves proton transfer. abechem.com For the nitro group reduction in aqueous media, the process is highly pH-dependent, with potentials shifting to more negative values as the pH increases. researchgate.netabechem.com This is because protons are consumed in the reduction to hydroxylamine and amine. researchgate.net The relationship between the peak potential and pH can provide information on the number of protons involved in the reaction. abechem.com

Electrolyte: The nature and concentration of the supporting electrolyte can influence the electrochemical behavior. The electrolyte provides conductivity to the solution and can affect the double-layer structure at the electrode surface. Different electrolytes can lead to shifts in redox potentials and changes in peak shapes due to ion-pairing effects or specific interactions with the analyte or the electrode surface. For instance, studies on related compounds have been conducted in various electrolytes such as tetrabutylammonium perchlorate in acetonitrile or potassium chloride in aqueous solutions. researchgate.netpsu.edu

Redox Potentials of Benzoyl and Nitro Functional Groups

Mechanistic Insights into Electron Transfer Processes

The electrochemical reduction of this compound involves a sequence of electron and proton transfer steps. The nitro group is generally the first to be reduced. researchgate.net In aqueous acidic media, the reduction of an aromatic nitro group is typically a four-electron, four-proton process that leads to the formation of the corresponding hydroxylamine. researchgate.net This can be followed by a further two-electron, two-proton reduction to the amine. researchgate.net

The electron transfer to the benzoyl group to form a radical anion is the subsequent step. researchgate.net The stability of this radical anion and the reversibility of this step are influenced by the solvent and the presence of proton donors.

The relative positions of the nitro and benzoyl groups on the benzoic acid ring are crucial. The electron-withdrawing nature of both the nitro and carboxylic acid groups influences the electron density on the aromatic ring, thereby affecting the reduction potentials.

Correlations Between Structure and Electrochemical Activity

The electrochemical activity of this compound is intrinsically linked to its molecular structure. The presence of the electron-withdrawing nitro group at the para-position and the benzoyl group at the ortho-position to the carboxylic acid function significantly modulates the electronic properties of the aromatic system.

Studies on similar substituted aromatic compounds have established clear structure-property relationships. For example, in substituted 4-benzoyl-N-methylpyridinium cations, a Hammett linear free energy relationship shows an excellent correlation between the half-wave potentials (E₁/₂) and the substituent constants, indicating that electronic effects are systematically transmitted through the molecule's π-system. researchgate.net Similarly, for this compound, the combined electron-withdrawing effects of the nitro, benzoyl, and carboxyl groups render the aromatic ring electron-deficient, which is a key determinant of its electrochemical behavior.

Strategic Applications and Future Research Directions of 2-benzoyl-4-nitrobenzoic Acid

Contribution to Advanced Organic Synthesis

2-Benzoyl-4-nitrobenzoic acid serves as a valuable scaffold in the construction of more elaborate chemical structures due to its distinct functional groups: a carboxylic acid, a benzoyl ketone, and a nitro group. These features provide multiple reaction sites for synthetic transformations.

As a Building Block for Complex Organic Molecules

The utility of substituted nitrobenzoic acids as intermediates in the synthesis of complex products is well-established. For instance, related compounds like 2-methyl-4-nitrobenzoic acid are crucial intermediates for producing pharmaceuticals such as the V2 receptor antagonist, Tolvaptan. google.com Similarly, 4-nitrobenzoic acid is a known precursor in the manufacture of the anesthetic procaine and folic acid. ebi.ac.uk The presence of the nitro and carboxylic acid groups on the benzene ring makes these compounds, including this compound, pivotal starting materials for dyestuffs and other functional organic molecules. google.com The synthetic pathway often involves the reduction of the nitro group to an amine or the conversion of the carboxylic acid to a more reactive derivative like an acyl chloride or ester. chemcess.com

The synthesis of this compound itself can be approached through methods like the Friedel-Crafts acylation of 4-nitrobenzoic acid precursors, highlighting its position as a downstream product of simpler building blocks. Precursors for its synthesis can include 4-nitrophthalic anhydride and benzene. chemsrc.com In turn, it can serve as an intermediate for more complex molecules, such as derivatives of 2-aminoanthraquinone. chemsrc.com

Table 1: Synthetic Utility of Substituted Nitrobenzoic Acids

| Precursor Compound | Resulting Complex Molecule/Class | Reference |

|---|---|---|

| 2-Methyl-4-nitrobenzoic acid | Tolvaptan (V2 receptor antagonist) | google.com |

| 4-Nitrobenzoic acid | Procaine, Folic Acid | ebi.ac.uk |

| 2- and 4-Nitrobenzoic acids | Pharmaceuticals, Dyestuffs, Polymers | google.com |

Development of Novel Reaction Intermediates

The structure of this compound allows it to be converted into a variety of novel reaction intermediates. The carboxylic acid group can be transformed into a highly reactive acyl chloride, which is a key intermediate for preparing esters and amides. chemcess.com Furthermore, substituted benzoic acids can be converted into anhydrides, which act as powerful coupling reagents in esterification and macrolactonization reactions. For example, 2-methyl-6-nitrobenzoic anhydride (MNBA) is a highly effective dehydrating agent that facilitates the formation of esters from equimolar amounts of carboxylic acids and alcohols under mild, base-catalyzed conditions. clockss.org This highlights the potential for derivatives of this compound to function as advanced coupling reagents, where the electronic effects of the benzoyl and nitro substituents could modulate reactivity.

Role in Materials Science and Supramolecular Architectures

The rigid structure and multiple hydrogen bonding sites of this compound make it an excellent candidate for constructing organized solid-state materials through crystal engineering.

Design of Functional Crystalline Materials and Molecular Salts

The principles of designing functional materials with related compounds, such as 2-chloro-4-nitrobenzoic acid (2c4n), are directly applicable. By reacting 2c4n with various aminopyridines and aminobenzoic acids, a series of molecular salts have been synthesized where the primary interaction is a charge-assisted acid-pyridine or acid-amine heterosynthon. acs.org This demonstrates a reliable strategy for creating new crystalline materials.

Furthermore, nitro-substituted benzoic acids have been successfully employed as organic linkers for the synthesis of metal-organic frameworks (MOFs). When 4-nitrobenzoic acid is used as an organic spacer with aluminum nitrate, it forms a 3D MOF (Al-ITQ-NO2). rsc.org The electron-withdrawing nitro group plays a crucial role in modulating the final structure and properties, such as Lewis acidity, of the resulting material. rsc.org This suggests that this compound, with its additional benzoyl group, could be used to create novel MOFs with potentially unique structural and catalytic properties.

Exploitation of Solid-State Interactions for Tunable Properties

Studies on solid solutions formed between different substituted nitrobenzoic acids show that component solubility and crystal structure are highly dependent on the intermolecular interactions, which are altered by the specific functional groups present. researchgate.net This offers a pathway for continuously tuning material properties by creating mixed-crystal systems. researchgate.net In a different application, doping nematic liquid crystals with a salt of 2-chloro-4-nitrobenzoic acid was shown to significantly alter the electro-optical properties of the liquid crystal device, including its dielectric anisotropy and response time. mdpi.com These examples underscore the potential of this compound to be incorporated into functional materials where its specific intermolecular interactions can be exploited to achieve desired, tunable properties.

Table 2: Key Solid-State Interactions and Their Role

| Interaction Type | Description | Potential Application | Reference |

|---|---|---|---|

| Hydrogen Bonds (O-H···O, N-H···O) | Strong, directional interactions forming primary supramolecular synthons. | Formation of predictable molecular salt and co-crystal structures. | acs.org |

| Halogen Bonds (e.g., Cl···O) | Weaker, directional interactions involving a halogen atom. | Crystal engineering, design of pharmaceutical co-crystals. | acs.org |

| π-π Stacking | Interactions between aromatic rings. | Stabilization of crystal packing, influencing electronic properties. |

Conceptual Advancements in Aromatic and Carbonyl Chemistry

This compound is a molecule where the interplay between multiple functional groups provides a platform for studying fundamental concepts in organic chemistry.

The aromatic ring is substituted with two powerful electron-withdrawing groups: the nitro group (-NO₂) and the benzoyl group (-COC₆H₅), which deactivates the ring towards electrophilic aromatic substitution. docbrown.info Any substitution reaction would be directed primarily to the positions meta to these deactivating groups. docbrown.info The reactivity of the carboxylic acid group is also influenced by these substituents. The presence of electron-withdrawing groups increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid. chemcess.com

The compound possesses two distinct carbonyl functions: the carboxylic acid and the ketone. This allows for the study of selective chemical transformations. For example, the carboxylic acid can be selectively converted to an ester or amide, while the ketonic carbonyl can undergo reactions like reduction or nucleophilic addition. The reduction of the nitro group to an amine introduces a strong activating group, which would fundamentally alter the reactivity of the aromatic ring and provide a route to new classes of compounds, such as 2-benzoyl-4-aminobenzoic acid derivatives. chemcess.com

Table 3: Compound Names Mentioned in This Article

| Compound Name |

|---|

| This compound |

| 2-Chloro-4-nitrobenzoic acid |

| 2-Methyl-4-nitrobenzoic acid |

| 2-Methyl-6-nitrobenzoic anhydride |

| 2-Aminoanthraquinone |

| 4-Nitrobenzoic acid |

| 4-Nitrophthalic anhydride |

| Benzene |

| Folic acid |

| Morpholinium 2-chloro-4-nitrobenzoate |

| Procaine |

Emerging Research Frontiers and Interdisciplinary Potential

The unique arrangement of functional groups in this compound opens up promising avenues for future research and development. The interdisciplinary potential of this compound lies at the intersection of medicinal chemistry, materials science, and synthetic organic chemistry.

Medicinal Chemistry and Drug Discovery: The nitrobenzoic acid framework is a recognized scaffold in medicinal chemistry. For instance, derivatives of the related compound 2-methyl-4-nitrobenzoic acid serve as key intermediates in the synthesis of pharmaceuticals like the V2 receptor antagonist tolvaptan. google.com This suggests that this compound could similarly act as a foundational molecule for developing new drugs. The benzoyl group offers a site for further chemical modification to optimize binding to biological targets, while the nitro group can be reduced to an amine, providing a point for creating diverse libraries of amide derivatives. Research on related nitroaromatic compounds has highlighted their potential for antimicrobial and anticancer properties, suggesting a possible, though yet unexplored, therapeutic avenue for derivatives of this compound. chemicalbook.com For example, 2-bromo-4-nitrobenzoic acid has been investigated as a farnesyltransferase inhibitor for cancer treatment. biosynth.com

Materials Science: In materials science, aromatic carboxylic acids are fundamental building blocks for creating advanced materials such as metal-organic frameworks (MOFs) and specialty polymers. The rigid structure of this compound makes it a candidate for designing porous materials with potential applications in gas storage or catalysis. Research on other nitrobenzoic acids has shown their utility in developing nonlinear optical (NLO) materials and functional polymers. chemicalbook.commdpi.com The coordination of 4-nitrobenzoic acid with metal ions has been shown to produce complexes with interesting structural and potentially functional properties. mdpi.comebi.ac.uk This indicates a frontier for this compound in the synthesis of novel coordination polymers and functional materials where its specific stereochemistry could lead to unique material properties. acs.org

Synthetic Chemistry: As a synthetic intermediate, this compound is a versatile precursor. chemsrc.com The carboxylic acid group can be converted into esters, amides, or acyl chlorides, facilitating a wide range of chemical transformations. The nitro group can undergo reduction to an amine, which can then be used in various coupling reactions to build more complex molecules. This versatility makes it a valuable starting material for the synthesis of dyes, heterocyclic compounds, and other complex organic molecules.

The following table outlines potential research directions for this compound based on its structural characteristics and the applications of related compounds.

| Research Area | Potential Application | Rationale based on Related Compounds and Functional Groups |

| Medicinal Chemistry | Synthesis of novel therapeutic agents (e.g., anticancer, antimicrobial, enzyme inhibitors). | The nitrobenzoic acid scaffold is present in various bioactive molecules. google.comebi.ac.uk The benzoyl and nitro groups can be modified to create derivatives with potential biological activity. biosynth.com |

| Materials Science | Development of Metal-Organic Frameworks (MOFs), nonlinear optical (NLO) materials, and specialty polymers. | Aromatic carboxylic acids are key components in MOFs and functional polymers. acs.org Nitro-substituted aromatics are often explored for NLO properties. chemicalbook.commdpi.com |

| Synthetic Chemistry | Use as a versatile precursor for complex organic molecules, including dyes and heterocyclic compounds. | The presence of carboxylic acid, ketone, and nitro functional groups allows for a wide range of chemical transformations, such as esterification, amidation, and reduction/subsequent derivatization. chemsrc.com |

While direct, detailed research findings for this compound are limited, the foundation laid by research into analogous compounds provides a clear and promising roadmap for future investigations across multiple scientific disciplines.

Q & A

Basic Research Questions

Q. How do substituents (e.g., nitro and benzoyl groups) influence the acidity of 2-benzoyl-4-nitrobenzoic acid compared to simpler benzoic acid derivatives?

- Methodological Approach : Compare acidity using pKa measurements via potentiometric titration or UV-Vis spectroscopy. Substituent effects can be rationalized using Hammett σ constants, where electron-withdrawing groups (e.g., -NO₂) enhance acidity by stabilizing the deprotonated carboxylate. For example, 4-nitrobenzoic acid (pKa ~1.7) is significantly more acidic than benzoic acid (pKa ~4.2) due to the nitro group's strong electron-withdrawing effect .

Q. What spectroscopic techniques are most effective for characterizing the substituent positions in this compound?

- Methodological Answer :

- NMR : Use - and -NMR to identify substituent positions. The nitro group deshields adjacent protons, while the benzoyl group’s carbonyl (C=O) appears as a distinct peak in -NMR (~190 ppm).

- IR : Confirm the presence of carboxylic acid (O-H stretch ~2500-3300 cm⁻¹), nitro (asymmetric stretch ~1520 cm⁻¹), and benzoyl carbonyl (C=O stretch ~1680 cm⁻¹). Reference spectral databases (e.g., NIST Chemistry WebBook) for validation .

Q. What safety protocols are critical when handling nitro-substituted benzoic acids like this compound?

- Methodological Answer : Follow SDS guidelines for nitro compounds: use PPE (gloves, goggles), avoid inhalation, and work in a fume hood. Nitro groups may decompose under heat, releasing toxic NOₓ gases. Store in cool, dry conditions away from reducing agents .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed hydrogen-bonding networks for this compound polymorphs?

- Methodological Answer : Use single-crystal X-ray diffraction (SXRD) with SHELXL for refinement . Analyze hydrogen-bonding motifs (e.g., R₂²(8) dimeric carboxyl interactions) and graph set analysis (Etter’s notation) to differentiate polymorphs. Discrepancies in O···O distances or angles may indicate competing intermolecular forces (e.g., steric hindrance from the benzoyl group) .

Q. What computational methods predict the regioselectivity challenges in synthesizing this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., Gaussian or ORCA) to model electrophilic aromatic substitution. The nitro group directs incoming electrophiles to the ortho/para positions, but steric bulk from the benzoyl group may favor para substitution. Compare activation energies for competing pathways to optimize reaction conditions .

Q. How can hydrogen-bonding patterns in this compound crystals inform co-crystal design for pharmaceutical applications?

- Methodological Answer : Use Mercury or OLEX2 to analyze crystal packing. Identify synthons (e.g., carboxylic acid dimers) and assess compatibility with co-formers (e.g., APIs). For example, the nitro group may engage in C-H···O interactions, while the benzoyl group provides π-π stacking surfaces. Experimental validation via slurry crystallization or mechanochemistry is recommended .

Q. What strategies mitigate peak overlap in HPLC analysis of this compound and its synthetic intermediates?

- Methodological Answer : Optimize mobile phase composition (e.g., acetonitrile:water with 0.1% TFA) and column selection (C18 for polar nitro derivatives). Use diode-array detection (DAD) to distinguish UV profiles: nitro groups absorb strongly at ~260 nm, while benzoyl carbonyls show λmax ~280 nm .

Data Analysis & Interpretation

Q. How do SHELX and ORTEP-III address challenges in refining disordered benzoyl/nitro groups in crystal structures?

- Methodological Answer : In SHELXL, apply restraints (DFIX, SIMU) to model disorder. Use ORTEP-III’s GUI to visualize electron density maps and adjust occupancy ratios. For severe disorder, consider twinning refinement or low-temperature data collection to reduce thermal motion .

Q. What statistical methods identify outliers in spectroscopic or crystallographic datasets for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.